molecular formula C8H10BrNOS B1285123 5-bromo-N-isopropylthiophene-2-carboxamide CAS No. 908494-87-1

5-bromo-N-isopropylthiophene-2-carboxamide

Cat. No. B1285123
CAS RN: 908494-87-1
M. Wt: 248.14 g/mol
InChI Key: HZWCBYUNRDYUJM-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropylthiophene-2-carboxamide is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 . It is a white to light-yellow to brown powder or crystals .


Molecular Structure Analysis

The InChI code for 5-Bromo-N-isopropylthiophene-2-carboxamide is 1S/C8H10BrNOS/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-N-isopropylthiophene-2-carboxamide is a white to light-yellow to brown powder or crystals . It has a molecular weight of 248.14 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Proteomics Research

5-bromo-N-isopropylthiophene-2-carboxamide is utilized in proteomics , the study of proteomes. Proteomes are the entire set of proteins produced or modified by an organism. This compound, with its unique structure, is used to probe protein interactions and functions, which can lead to the discovery of new drug targets .

Antiproliferative Activity

Research has shown that derivatives of 5-bromo-N-isopropylthiophene-2-carboxamide exhibit antiproliferative activity against various human cancer cell lines. This makes it a valuable compound for cancer research, particularly in the development of new chemotherapy agents .

Drug Discovery

The compound’s ability to interact with different biological targets makes it a significant molecule in drug discovery . Its structural features allow for the creation of small molecule libraries that are essential for finding new drug candidates .

Biological Evaluation

5-bromo-N-isopropylthiophene-2-carboxamide is subject to biological evaluation to determine its efficacy and safety in biological systems. This includes testing for cytotoxicity, which is crucial for assessing its potential as a therapeutic agent .

Chemical Synthesis

In chemical synthesis , this compound serves as a building block for creating more complex molecules. Its bromine atom is particularly reactive, making it useful for constructing larger, more intricate structures through various chemical reactions .

Antifungal and Antibacterial Applications

The compound’s derivatives have been studied for their antifungal and antibacterial properties . This research is vital for the development of new antibiotics and antifungal medications, especially in the face of increasing antibiotic resistance .

Cancer Chemoprevention

Due to its biological activities, 5-bromo-N-isopropylthiophene-2-carboxamide is also being explored for its role in cancer chemoprevention . It may help in preventing cancer development, particularly when derived from natural sources like indole phytoalexins .

Nutraceutical Research

Lastly, the compound finds application in nutraceutical research . Nutraceuticals are products derived from food sources with extra health benefits in addition to their basic nutritional value. The compound’s derivatives, related to indole phytoalexins found in cruciferous vegetables, are studied for their health-promoting properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

5-bromo-N-propan-2-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWCBYUNRDYUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589327
Record name 5-Bromo-N-(propan-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-isopropylthiophene-2-carboxamide

CAS RN

908494-87-1
Record name 5-Bromo-N-(1-methylethyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908494-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(propan-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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